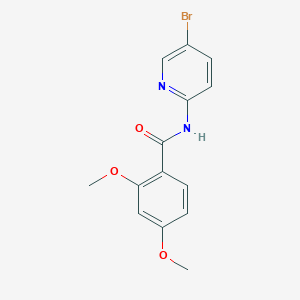
N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide, also known as 5-Bromo-2-(2,4-dimethoxyphenyl)nicotinamide, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is a member of the nicotinamide family of molecules and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit viral replication. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide in lab experiments is its wide range of potential therapeutic applications. It has been found to have anti-inflammatory, antitumor, and antiviral properties, making it a versatile compound for studying various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully explore its potential therapeutic applications.
将来の方向性
There are several future directions for research on N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide. One area of research could focus on its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on its potential as a treatment for viral infections such as COVID-19. Further research could also explore its mechanism of action and potential side effects to better understand its therapeutic potential.
合成法
The synthesis of N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide involves the reaction of 5-bromonicotinic acid with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a pure crystalline compound.
科学的研究の応用
N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antitumor, and antiviral properties. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C14H13BrN2O3 |
|---|---|
分子量 |
337.17 g/mol |
IUPAC名 |
N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C14H13BrN2O3/c1-19-10-4-5-11(12(7-10)20-2)14(18)17-13-6-3-9(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) |
InChIキー |
RFFXPNYTCBRFPI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC=C(C=C2)Br)OC |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC=C(C=C2)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluoro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243624.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B243625.png)
![5-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B243626.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B243628.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B243630.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B243633.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B243634.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B243635.png)
![2-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243637.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B243638.png)
![2-(4-methoxyphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B243641.png)
![3-bromo-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B243642.png)
![2-chloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B243643.png)
![3,4-dimethyl-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B243646.png)